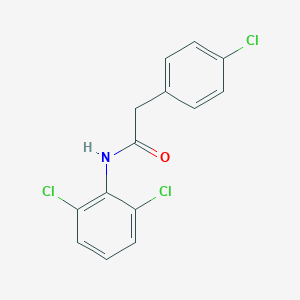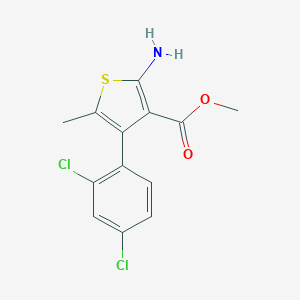
Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and pharmaceutical applications. This particular compound is characterized by its complex structure, which includes an amino group, a dichlorophenyl group, and a methyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to the formation of mono- or di-chlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Mono- or di-chlorinated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead molecule for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
作用机制
The mechanism of action of Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Methyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the dichlorophenyl group, resulting in different reactivity and biological activity.
Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Contains a single chlorine atom, which may alter its chemical and biological properties.
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate: Substitutes chlorine with methyl groups, affecting its hydrophobic interactions and reactivity.
Uniqueness
Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of both the dichlorophenyl group and the methyl ester, which confer distinct chemical and biological properties. The dichlorophenyl group enhances its hydrophobic interactions, while the methyl ester increases its solubility and reactivity in various chemical reactions.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
属性
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-6-10(8-4-3-7(14)5-9(8)15)11(12(16)19-6)13(17)18-2/h3-5H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJVPNHXXRFTSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
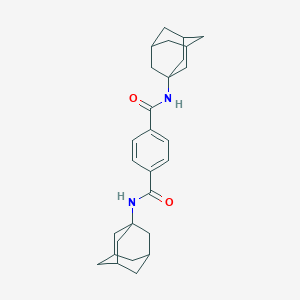
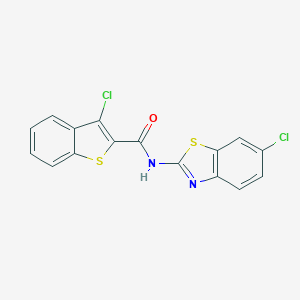
![3-chloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B442517.png)
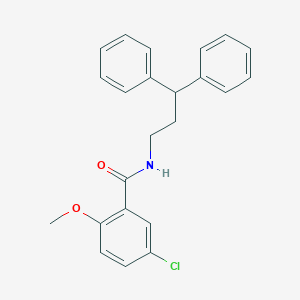
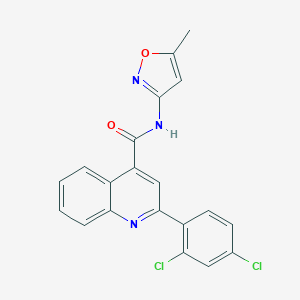
![4-CHLORO-1-METHYL-N'~5~-{(E)-1-[3-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B442523.png)

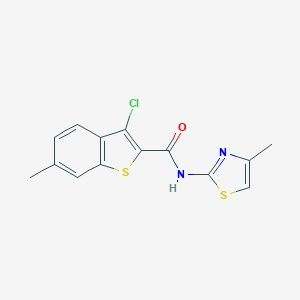
![methyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B442526.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442529.png)
![3-(4-methoxyphenyl)-N-(2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methylphenyl)acrylamide](/img/structure/B442530.png)
![Methyl 3-({3-[(3-{[2-(methoxycarbonyl)-3-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-2-thiophenecarboxylate](/img/structure/B442532.png)
![2-(2,4-dimethoxyphenyl)-N-{3-[({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B442533.png)
